molecular formula C24H36N2O14 B606182 Bis-PEG6-NHS ester CAS No. 1526718-98-8

Bis-PEG6-NHS ester

Cat. No.: B606182
CAS No.: 1526718-98-8
M. Wt: 576.55
InChI Key: FDLGRFGWAMAWTE-UHFFFAOYSA-N
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Description

Bis-PEG6-NHS ester, also known as Bis-polyethylene glycol 6-N-hydroxysuccinimide ester, is a polyethylene glycol derivative containing two N-hydroxysuccinimide ester groups. This compound is widely used as a linker in the synthesis of various bioconjugates, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). The hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making it an ideal choice for labeling primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

Bis-PEG6-NHS ester is a PEG-based PROTAC linker . It primarily targets proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary role of this compound is to label these targets, which is crucial in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .

Mode of Action

The mode of action of this compound involves the formation of stable amide bonds with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is achieved through the reaction of its NHS ester groups with the primary amines at neutral or weakly alkaline buffers .

Biochemical Pathways

This compound plays a significant role in the intracellular ubiquitin-proteasome system . It forms part of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely influenced by its hydrophilic PEG spacer . This spacer increases the compound’s solubility in aqueous media , which can significantly impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The result of this compound’s action is the synthesis of PROTACs and ADCs . These compounds have significant applications in targeted protein degradation and targeted drug delivery, respectively .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound is unstable in solutions, and freshly prepared solutions are recommended . Moreover, the compound’s solubility can be significantly impacted by hygroscopic DMSO . Therefore, the use of newly opened DMSO is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG6-NHS ester typically involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent, such as dicyclohexylcarbodiimide. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of Bis-PEG6-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis-PEG6-N-hydroxysuccinimide ester primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .

Common Reagents and Conditions:

Major Products: The major products of the reaction are amide-linked bioconjugates, where the primary amine-containing molecule is covalently attached to the polyethylene glycol spacer via an amide bond .

Scientific Research Applications

Bis-PEG6-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and modification of proteins and nucleic acids for various biological studies.

    Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Employed in the production of diagnostic reagents and therapeutic agents .

Comparison with Similar Compounds

  • Bis-PEG5-N-hydroxysuccinimide ester
  • Bis-PEG4-N-hydroxysuccinimide ester
  • Bis-PEG3-N-hydroxysuccinimide ester

Comparison: Bis-PEG6-N-hydroxysuccinimide ester is unique due to its longer polyethylene glycol spacer, which provides greater flexibility and solubility compared to its shorter counterparts. This makes it particularly useful in applications where reduced steric hindrance and enhanced solubility are critical .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLGRFGWAMAWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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